

Technical Whitepaper: The Anti-Cancer Properties of the SIRT2 Inhibitor TM (Thiomyristoyl)

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Compound of Interest		
Compound Name:	SIRT2-IN-15	
Cat. No.:	B388031	Get Quote

Disclaimer: No specific SIRT2 inhibitor with the designation "SIRT2-IN-15" was identified in publicly available research. This document details the anti-cancer properties of the potent and selective SIRT2 inhibitor, TM (Thiomyristoyl), as a representative and well-documented agent in this class.

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This technical guide provides an in-depth overview of the anti-cancer properties of the SIRT2 inhibitor, TM. It covers its mechanism of action, quantitative efficacy, and the experimental methodologies used to determine its therapeutic potential.

Introduction to SIRT2 and Its Role in Cancer

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent protein deacylases.[1] While it has been implicated in various cellular processes, its role in cancer is complex, with reports suggesting both tumor-suppressive and oncogenic functions.[1] However, a growing body of evidence indicates that cancer cells can develop a dependency on SIRT2 for survival and proliferation.[2][3] Pharmacological inhibition of SIRT2 has emerged as a promising therapeutic strategy.[1] SIRT2's substrates include proteins involved in cell cycle regulation, genomic stability, and metabolism, such as α -tubulin, p53, and c-Myc.[2][4]



TM (Thiomyristoyl): A Potent and Selective SIRT2 Inhibitor

TM is a thiomyristoyl lysine compound developed as a potent and highly selective mechanism-based inhibitor of SIRT2.[2][5] Its selectivity is a key attribute, as it minimizes off-target effects on other sirtuin isoforms, which can have confounding biological roles.[5][6]

Quantitative Data: In Vitro Potency and Selectivity

The inhibitory activity of TM against various sirtuin isoforms has been quantitatively assessed.

Target	IC50 Value	Fold Selectivity vs. SIRT1	Reference
SIRT2 (deacetylation)	28 - 38 nM	~650x	[5][7][8]
SIRT2 (demyristoylation)	49 nM	N/A	[5]
SIRT1	98 μΜ	1x	[8]
SIRT3	> 200 μM	>~7140x	[8]
SIRT6	No inhibition	N/A	[5]

In Vitro Anti-Cancer Activity

TM has demonstrated broad anti-cancer activity across a range of human cancer cell lines.



Cell Line	Cancer Type	Effect	Reference
MCF-7	Breast Cancer	Inhibition of proliferation	[7]
MDA-MB-468	Breast Cancer	Inhibition of proliferation	[7]
MDA-MB-231	Breast Cancer	Inhibition of proliferation	[7]
NCI-60 Panel	Various	>50% growth inhibition in 36 of 56 cell lines at 10 µM	[2][9]
HCT116	Colorectal Cancer	Inhibition of anchorage-independent growth	[5]

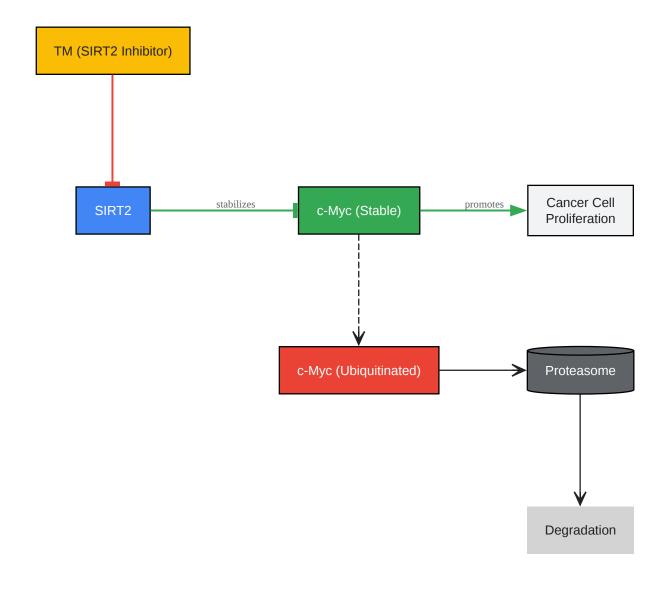
Mechanism of Action: c-Myc Degradation

The primary anti-cancer mechanism of TM is the induction of c-Myc oncoprotein degradation. [2][3] c-Myc is a critical transcription factor that is overexpressed in a high percentage of human cancers, driving proliferation and tumor growth.[9]

Signaling Pathway

SIRT2 inhibition by TM leads to the ubiquitination and subsequent proteasomal degradation of c-Myc.[2] This suggests that SIRT2 normally acts to stabilize c-Myc, and its inhibition removes this protective effect. The sensitivity of cancer cell lines to TM correlates with the inhibitor's ability to reduce c-Myc protein levels.[2][10]





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TM inhibits SIRT2, leading to c-Myc ubiquitination and degradation.

In Vivo Efficacy

The anti-cancer activity of TM has been validated in preclinical mouse models of breast cancer. [2][11] Administration of TM resulted in significant inhibition of tumor growth without causing notable toxicity or weight loss in the animals.[7][11] In vivo target engagement was confirmed by an increase in the acetylation of α -tubulin, a known SIRT2 substrate, within the tumor tissue. [7]

Experimental Protocols



The following are detailed methodologies for key experiments cited in the evaluation of TM.

In Vitro Sirtuin Inhibition Assay

- Objective: To determine the IC50 values of TM against SIRT1, SIRT2, and SIRT3.
- Procedure:
 - Recombinant human SIRT1, SIRT2, and SIRT3 enzymes are purified.
 - A fluorogenic acetylated peptide substrate is used.
 - The enzyme is incubated with the substrate and varying concentrations of the inhibitor
 (TM) in the presence of NAD+.
 - The reaction is quenched, and a developer solution is added to produce a fluorescent signal proportional to the amount of deacetylation.
 - Fluorescence is measured using a plate reader.
 - IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay

- Objective: To assess the cytotoxic effects of TM on cancer cell lines.
- Procedure:
 - Cancer cells (e.g., MCF-7, MDA-MB-468) are seeded in 96-well plates and allowed to adhere overnight.
 - Cells are treated with a range of concentrations of TM or a vehicle control (DMSO) for a specified period (e.g., 72 hours).
 - A reagent such as MTT or PrestoBlue is added to the wells.
 - After incubation, the absorbance or fluorescence is measured, which correlates with the number of viable cells.

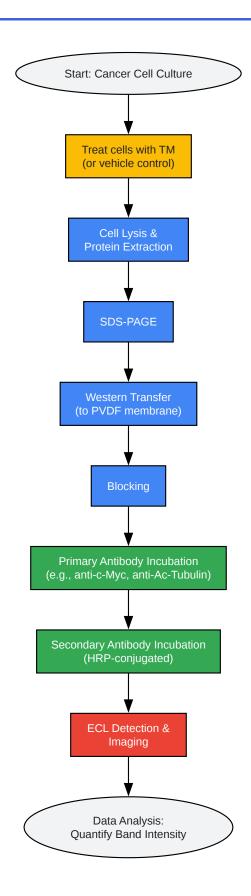


• The percentage of cell viability relative to the control is calculated for each concentration.

Western Blotting for c-Myc and Acetyl-α-tubulin

- Objective: To measure the effect of TM on c-Myc protein levels and SIRT2 activity in cells.
- Procedure:
 - Cancer cells are treated with TM or a vehicle control for a specified time (e.g., 24 hours).
 - Cells are lysed to extract total protein.
 - Protein concentration is determined using a BCA assay.
 - Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
 - The membrane is blocked and then incubated with primary antibodies against c-Myc, acetyl-α-tubulin (K40), and a loading control (e.g., β-actin).
 - The membrane is then incubated with a corresponding secondary antibody conjugated to HRP.
 - Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
 - Band intensities are quantified to determine relative protein levels.





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Workflow for Western Blot analysis of protein levels after TM treatment.



In Vivo Xenograft Mouse Model

- Objective: To evaluate the anti-tumor efficacy of TM in a living organism.
- Procedure:
 - Human breast cancer cells (e.g., MDA-MB-231) are injected subcutaneously into the flank of immunocompromised mice.
 - Tumors are allowed to grow to a palpable size.
 - Mice are randomized into treatment and control groups.
 - The treatment group receives intraperitoneal injections of TM at a specified dose and schedule. The control group receives a vehicle solution.
 - Tumor volume and mouse body weight are measured regularly.
 - At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., western blotting for acetyl-α-tubulin).

Conclusion and Future Directions

The SIRT2 inhibitor TM demonstrates significant and broad-spectrum anti-cancer activity both in vitro and in vivo.[2][11] Its mechanism of action, centered on the degradation of the c-Myc oncoprotein, provides a clear rationale for its efficacy in many c-Myc-driven cancers.[3][10] While TM itself has limitations such as low aqueous solubility, it serves as a critical tool compound and a foundation for the development of next-generation SIRT2 inhibitors with improved pharmacological properties for clinical translation.[6][12] Further research into analogs of TM and the broader application of SIRT2 inhibition in various cancer types is warranted.

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